molecular formula C13H22O4 B1295894 Diethyl 2-cyclohexylmalonate CAS No. 2163-44-2

Diethyl 2-cyclohexylmalonate

Cat. No. B1295894
CAS RN: 2163-44-2
M. Wt: 242.31 g/mol
InChI Key: FUOPELSDMOAUBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of malonate derivatives can be achieved through various methods. For instance, diethyl mesoxalate can undergo benzoyl peroxide-catalyzed reactions to yield products such as ethyl cyclohexylglyoxylate and diethyl cyclohexylhydroxymalonate . Additionally, diethyl bromomalonate can be added to alkynes in the presence of zinc to create vinyl malonates, which can further react to form pyranones and tetracarbonyl derivatives . These methods indicate that diethyl 2-cyclohexylmalonate could potentially be synthesized through similar catalytic or metal-mediated processes.

Molecular Structure Analysis

The molecular structure of malonate derivatives can be complex and diverse. For example, diethylmalonate can act as a locking fragment in the synthesis of tetra-aza macrocycles, indicating its ability to form stable ring structures with metal ions . The specific binding mode of diethylmalonate as a bridging ligand between ruthenium (II) ions, stabilized by intramolecular hydrogen bonds, also highlights the versatility of malonate derivatives in forming various molecular architectures .

Chemical Reactions Analysis

Malonate derivatives participate in a wide range of chemical reactions. The reaction of diethyl dibromomalonate with methoxide suggests a novel bromophilic attack mechanism . The azomethine ylide formed from diethyl aminomalonate can undergo 1,3-dipolar cycloadditions, yielding mixtures of regioisomers . Oxidative dimerization of diethyl 3-thienylmalonate by high-valent metal salts can lead to the synthesis of benzo[1,2-b:4,5-b']dithiophene derivatives . These reactions demonstrate the reactivity of malonate derivatives under various conditions, which could be extrapolated to diethyl 2-cyclohexylmalonate.

Physical and Chemical Properties Analysis

The physical and chemical properties of malonate derivatives can be inferred from their reactions and molecular structures. For instance, the ability to form stable complexes with metals , undergo nucleophilic aromatic substitution , and participate in cycloadditions suggests that these compounds are versatile and reactive. The Michael addition of diethyl malonate to 1-cyclohexene cyanide results in a mixture of cis- and trans-isomers, indicating stereoselective properties . These properties are crucial for understanding the behavior of malonate derivatives in various chemical environments.

Scientific Research Applications

  • Synthesis of Diethyl Malonate under the Catalysis of Expandable Graphite

    • Application : Diethyl malonate is synthesized with ethanol and malonic acid as reactants, using expandable graphite (EG) as a catalyst .
    • Method : EG is prepared with natural flake graphite, potassium permanganate, and sulfuric acid (75%) at a mass ratio of 1.0:0.15:6.67. The ethanol to malonic acid mole ratio is 6.0:1.0, EG is added at an 8% mass percentage of the total quality of reactants, and cyclohexane is added at a level of 20 mL. The reaction maintains a slight boiling state until no water separates .
    • Results : Under these conditions, the yield of diethyl malonate reached 77.6%. The catalyst could be reused three times without obvious loss of activity .
  • Organic Building Blocks

    • Application : Diethyl 2-cyclohexylmalonate is used as a building block in organic chemistry .
    • Method : Specific methods of application or experimental procedures were not provided in the source .
    • Results : Specific results or outcomes were not provided in the source .
  • Dielectric and Electronic Filters, Thermal, Optical, Mechanical, and Biomedical Applications

    • Application : Diethyl-2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate is used in the development of dielectric and electronic filters, thermal, optical, mechanical, and biomedical applications .
    • Method : Specific methods of application or experimental procedures were not provided in the source .
    • Results : Specific results or outcomes were not provided in the source .
  • Synthesis of Other Compounds
    • Application : Diethyl malonate, also known as DEM, is the diethyl ester of malonic acid. It is used to synthesize other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .
    • Method : Specific methods of application or experimental procedures were not provided in the source .
    • Results : Specific results or outcomes were not provided in the source .
  • Chemical Analysis and Research

    • Application : Diethyl 2-cyclohexylmalonate is used in chemical analysis and research .
    • Method : Specific methods of application or experimental procedures were not provided in the source .
    • Results : Specific results or outcomes were not provided in the source .
  • Pharmaceutical Research

    • Application : Diethyl 2-cyclohexylmalonate is used in pharmaceutical research .
    • Method : Specific methods of application or experimental procedures were not provided in the source .
    • Results : Specific results or outcomes were not provided in the source .

properties

IUPAC Name

diethyl 2-cyclohexylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O4/c1-3-16-12(14)11(13(15)17-4-2)10-8-6-5-7-9-10/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOPELSDMOAUBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCCC1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286654
Record name diethyl 2-cyclohexylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-cyclohexylmalonate

CAS RN

2163-44-2
Record name 2163-44-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46843
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 2-cyclohexylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 5% rhodium on carbon (4.5 g) and diethyl phenylmalonate (30 g) in ethanol (100 ml) was hydrogenated at 60 psi for 18 hours. The suspension was filtered through celite and concentrated to a syrup (quant. yield). Distillation at 90°-94° C. (0.5 mmHg) afforded 28.2 g (92%) of the diethyl cyclohexylmalonate.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl 2-cyclohexylmalonate
Reactant of Route 2
Reactant of Route 2
Diethyl 2-cyclohexylmalonate
Reactant of Route 3
Reactant of Route 3
Diethyl 2-cyclohexylmalonate
Reactant of Route 4
Reactant of Route 4
Diethyl 2-cyclohexylmalonate
Reactant of Route 5
Reactant of Route 5
Diethyl 2-cyclohexylmalonate
Reactant of Route 6
Reactant of Route 6
Diethyl 2-cyclohexylmalonate

Citations

For This Compound
8
Citations
EG Perkins, JR Anfinsen - Journal of the American Oil …, 1971 - Wiley Online Library
… The condensation of cyclohexyl bromide with diethyl malonate to form diethyl 2-cyclohexylmalonate was performed according to the procedure of Adams and Kam (16), yielding upon …
Number of citations: 32 aocs.onlinelibrary.wiley.com
HV Dang, B Knobloch, NS Habib… - Journal of …, 2005 - Wiley Online Library
… Diethyl 2-cyclohexylmalonate (2h) was prepared from 1-bromocyclohexane and diethyl malonate as described in ref. [19]. Diethyl 2-heptylmalonate (2i) was prepared from 1-…
Number of citations: 23 onlinelibrary.wiley.com
LM Deck, ML Baca, SL Salas… - Journal of medicinal …, 1999 - ACS Publications
… In the same manner as for 2c diethyl 2-cyclohexylmalonate (10.5 g, 43.3 mmol) was added to sodium hydride in tetrahydrofuran followed by methyl cis-2-chloroacrylate. Saponification …
Number of citations: 49 pubs.acs.org
XJ Wang, Y Su, R Li, P Gu - The Journal of Organic Chemistry, 2018 - ACS Publications
A designed Tf 2 O-promoted intramolecular Schmidt reaction of 2-substituted ω-azido carboxylic acids was demonstrated. Tf 2 O was used as an activation reagent for the carboxylic acid…
Number of citations: 11 pubs.acs.org
GM Henningsen, RA Salomon, KO Yu… - Journal of Toxicology …, 1988 - Taylor & Francis
… acid were purchased from Aldrich Chemical Company (Milwaukee, Wis.); 2-phenylpropanoic acid was obtained from Wiley Organics (Columbus, Ohio); diethyl 2-cyclohexylmalonate …
Number of citations: 11 www.tandfonline.com
MHG Castro - 2020 - search.proquest.com
… Prepared according to general procedure C using diethyl 2-cyclohexylmalonate (1.21 g, 5.00 mmol), 2 M NaOH (6.80 mL, 13.5 mmol), oxalyl chloride (1.29 mL, 15.0 mmol), phenol (940 …
Number of citations: 4 search.proquest.com
AA Sukhanova, IA Puchkin, AA Vasil'ev… - Tetrahedron: Asymmetry, 2017 - Elsevier
… The conventional synthesis of Cygerol is based on the alkylation of diethyl 2-cyclohexylmalonate with linalool-derived mixture of geranyl and neryl chlorides followed by basic hydrolysis …
Number of citations: 2 www.sciencedirect.com
SN Gurley - 2010 - search.proquest.com
Following the discovery of the cannabinoid receptors, research in the field of cannabinoids has grown exponentially over the last two decades. Cannabinoids have been shown to have …
Number of citations: 1 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.